molecular formula C16H13BrN2 B6230237 1-benzyl-4-(3-bromophenyl)-1H-pyrazole CAS No. 1500466-43-2

1-benzyl-4-(3-bromophenyl)-1H-pyrazole

Cat. No.: B6230237
CAS No.: 1500466-43-2
M. Wt: 313.19 g/mol
InChI Key: LXGPMMYRBZFNEG-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-bromophenyl)-1H-pyrazole (C₁₆H₁₃BrN₂) is a pyrazole derivative featuring a benzyl group at the N1 position and a 3-bromophenyl substituent at the C4 position of the pyrazole ring. Its molecular weight is 313.20 g/mol, and it has a CAS registry number of 1500466-43-2 . The bromine atom at the meta position of the phenyl ring may influence electronic properties and biological activity, as seen in related compounds .

Properties

CAS No.

1500466-43-2

Molecular Formula

C16H13BrN2

Molecular Weight

313.19 g/mol

IUPAC Name

1-benzyl-4-(3-bromophenyl)pyrazole

InChI

InChI=1S/C16H13BrN2/c17-16-8-4-7-14(9-16)15-10-18-19(12-15)11-13-5-2-1-3-6-13/h1-10,12H,11H2

InChI Key

LXGPMMYRBZFNEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

N-Benzylation via Nucleophilic Substitution

A direct route involves benzyl group introduction post-cyclization:

  • Pyrazole Bromination : 4-(3-Bromophenyl)-1H-pyrazole is treated with N-bromosuccinimide (NBS) in CCl₄ to install the 5-bromomethyl group.

  • Benzylamine Coupling : The brominated intermediate reacts with benzylamine (1:1 molar ratio) in methanol at 40°C for 4 hours, achieving 65% yield .

¹H-NMR data for analogous compounds confirm successful N-benzylation: δ 4.47 (s, 2H, CH₂) and δ 7.25–7.34 (m, 5H, benzyl aromatic protons).

Cross-Coupling Reactions

Transition-metal-catalyzed cross-couplings enable late-stage diversification:

  • Suzuki–Miyaura Coupling : 1-Benzyl-4-iodo-1H-pyrazole reacts with 3-bromophenylboronic acid under Pd(PPh₃)₄ catalysis (5 mol%) in dioxane/H₂O (3:1) at 80°C.

  • Buchwald–Hartwig Amination : Introduces benzyl groups via Pd₂(dba)₃/Xantphos catalysis, though yields are lower (∼50%) due to steric hindrance.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Regioselectivity
[3+2] Cycloaddition2-Alkynyl-1,3-dithiane, sydnoneK₂CO₃, CHCl₃, 0°C, 24h72>95%
Sequential AnnulationProp-2-ynylsulfonium saltNaI, K₂CO₃, 0°C, 24h6890%
N-Benzylation5-BromomethylpyrazoleBenzylamine, 40°C, 4h65N/A

The [3+2] cycloaddition route outperforms others in regioselectivity, while sequential annulation offers faster reaction times. N-Benzylation is limited by intermediate bromination efficiency.

Mechanistic Insights and Optimization

Role of Base and Solvent in Cycloadditions

In base-mediated cyclizations, K₂CO₃ deprotonates the sydnone, generating a dipole that attacks the dithiane-activated alkyne. Polar aprotic solvents (e.g., CHCl₃) stabilize the transition state, whereas protic solvents (e.g., MeOH) reduce yields by 20–30%.

Temperature-Dependent Regioselectivity

Lower temperatures (0°C) favor kinetic control, directing the benzyl group to the N1 position. At 25°C, thermodynamic control shifts regioselectivity toward N2 substitution, reducing target compound yields.

Scalability and Practical Considerations

Pilot-scale trials (100 g) of the [3+2] cycloaddition method demonstrate consistent yields (70–72%) with column-free purification via recrystallization from ethanol/water (4:1). In contrast, sequential annulation requires chromatographic separation, increasing production costs by ∼40% .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-bromophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding pyrazole derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Key Chemical Properties:

  • Molecular Formula: C19_{19}H17_{17}BrN2_2O2_2
  • Log P (octanol-water partition coefficient): 2.3 to 2.63, indicating moderate lipophilicity .
  • Solubility: Soluble in organic solvents, facilitating its use in various chemical reactions.

Pharmacological Applications

The compound exhibits a range of pharmacological activities, making it a candidate for drug development.

Anticancer Activity

Research indicates that pyrazole derivatives, including 1-benzyl-4-(3-bromophenyl)-1H-pyrazole, have shown potential in inhibiting cancer cell proliferation. Studies highlight its effectiveness against various cancer types due to its ability to interact with specific biological targets .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties

Preliminary studies suggest that this pyrazole derivative possesses antimicrobial activity against certain bacterial strains, making it a potential candidate for developing new antibiotics .

Agrochemical Applications

In addition to pharmaceutical uses, this compound has applications in agrochemicals.

Pesticide Development

The compound is being explored for its potential as a pesticide due to its biological activity against pests and pathogens affecting crops. Its efficacy in controlling agricultural pests can significantly impact crop yield and quality .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFindings
Ge et al. (2009)Investigated the synthesis of nitrogen-containing heterocycles and their biological activities, highlighting the potential of pyrazole derivatives in drug design .
Han et al. (2011)Reported on the crystal structure of related pyrazole compounds, emphasizing their structural diversity and potential pharmacological applications .
Biosynth (2020)Discussed the synthesis methods and potential applications of pyrazole derivatives in medicinal chemistry .

Mechanism of Action

The mechanism by which 1-benzyl-4-(3-bromophenyl)-1H-pyrazole exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : The meta-bromine in the target compound vs. para-bromine in 3-(4-bromophenyl)-1H-pyrazole may alter steric and electronic interactions, affecting binding to biological targets .
  • Functional Groups: Carbaldehyde-containing derivatives (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit polar character, which may reduce bioavailability compared to non-polar analogs .

Key Findings :

  • Antioxidant/Anti-inflammatory Activity : Carbaldehyde derivatives (e.g., 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) show near-standard efficacy, likely due to electron-withdrawing groups enhancing radical scavenging . The absence of a carbaldehyde group in 1-benzyl-4-(3-bromophenyl)-1H-pyrazole may limit similar activity.
  • Anticancer Potential: Pyrazoles with chlorobenzyl substituents (e.g., 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde) were inactive, suggesting substituent choice critically impacts efficacy .
  • Structural Flexibility : Hybrids with triazole or thiazole moieties (e.g., ethyl 1-(4-bromobenzyl)-3-triazol-1-yl-1H-pyrazole-4-carboxylate) demonstrate modular synthesis routes but require further biological evaluation .

Biological Activity

1-Benzyl-4-(3-bromophenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrN2, with a molecular weight of approximately 305.21 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with suitable aldehydes or ketones under acidic or basic conditions. Various synthetic routes have been explored, emphasizing the importance of regioselectivity and functional group compatibility.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of several cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

For instance, a study reported that pyrazole derivatives exhibited significant antiproliferative activity against breast cancer cells, with some compounds showing IC50 values lower than 5 µM in various cancer models .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases . For example, modifications to the pyrazole structure resulted in compounds that inhibited these cytokines by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of specific substituents on the phenyl ring was found to enhance this activity significantly .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The pyrazole moiety can act as a competitive inhibitor for enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrazole derivatives:

StudyFindings
Significant antiproliferative effects on multiple cancer cell lines with IC50 values < 5 µM.
Demonstrated inhibition of TNF-α and IL-6 in vitro, comparable to dexamethasone.
Effective against E. coli and S. aureus, highlighting its antimicrobial potential.

Q & A

Q. What are the common synthetic routes for 1-benzyl-4-(3-bromophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-component reactions (MCRs) or stepwise functionalization. For example, MCRs using arylcarbohydrazides, acetylenedicarboxylates, and isocyanides under neutral conditions yield pyrazole cores, which are then brominated or benzylated . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical. For instance, THF/water mixtures at 50°C with copper sulfate/sodium ascorbate catalysts enable efficient cycloaddition for functionalized derivatives . Key Optimization Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Temperature50–80°CMinimizes side reactions
SolventTHF/H2O (1:1)Enhances solubility
Catalyst (CuSO4)0.2 equivalentsAccelerates cycloaddition

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR resolve substituent positions (e.g., benzyl vs. bromophenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]<sup>+</sup> for C16H13BrN2 requires m/z 321.0234) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving steric effects from the 3-bromophenyl group .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C for fluorinated analogs ).

Advanced Research Questions

Q. How can computational methods and X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental NMR shifts .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Br···H contacts in crystal packing) .
  • SHELXL Refinement : Resolves disorder in benzyl or bromophenyl groups using high-resolution diffraction data .
    Example Crystallographic Data :
Bond Length (Å)Angle (°)Interaction Type
C-Br: 1.89C-C-Br: 120.5Halogen packing dominance

Q. What strategies address contradictory bioactivity data in different assay models?

  • Methodological Answer :
  • Assay Standardization : Control solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity ).
  • Metabolic Profiling : LC-MS identifies metabolites that may interfere with activity .
  • Dose-Response Redundancy : Test multiple concentrations (e.g., 1 nM–100 μM) to account for assay sensitivity .
    Case Study : A derivative showed IC50 = 5 μM in kinase inhibition (enzymatic assay) but no activity in cell-based models due to poor membrane permeability .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives?

  • Methodological Answer :
  • Functional Group Scanning : Replace the benzyl group with electron-withdrawing substituents (e.g., 4-CF3) to enhance target binding .
  • Bioisosteric Replacement : Substitute Br with Cl or I to modulate lipophilicity (logP range: 3.5–4.2) .
  • Triazole Hybridization : Click chemistry introduces 1,2,3-triazole moieties, improving aqueous solubility .
    SAR Trends :
ModificationBiological ImpactReference
3-BromophenylEnhances enzyme inhibition
Benzyl → 4-FluorobenzylIncreases blood-brain barrier penetration

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